molecular formula C14H15NO5S2 B2778227 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide CAS No. 1448067-04-6

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide

Cat. No.: B2778227
CAS No.: 1448067-04-6
M. Wt: 341.4
InChI Key: YGBROZNCMDSPDW-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a thiophene-2-sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a cyclization reaction involving catechol and formaldehyde.

    Introduction of the hydroxypropyl group: This step involves the reaction of the benzo[d][1,3]dioxole with an appropriate epoxide under acidic or basic conditions to form the hydroxypropyl derivative.

    Formation of the thiophene-2-sulfonamide:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form a thiol group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a thiol derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S2/c1-14(16,8-15-22(17,18)13-3-2-6-21-13)10-4-5-11-12(7-10)20-9-19-11/h2-7,15-16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBROZNCMDSPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CS1)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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